3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine
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Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.268 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a morpholine ring substituted with two methyl groups at positions 2 and 6, and a propan-1-amine group attached to the nitrogen atom of the morpholine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The morpholine ring is then methylated at positions 2 and 6 using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propan-1-amine Group: The final step involves the reaction of the dimethylmorpholine with 3-chloropropan-1-amine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: It is used in various biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)propan-2-amine: Similar structure but with a different position of the amine group.
3-(2,6-Dimethylmorpholin-4-yl)butan-1-amine: Similar structure but with a longer carbon chain.
3-(2,6-Dimethylmorpholin-4-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the morpholine ring and the presence of the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHABTMWBHTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442365 |
Source
|
Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91551-59-6 |
Source
|
Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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